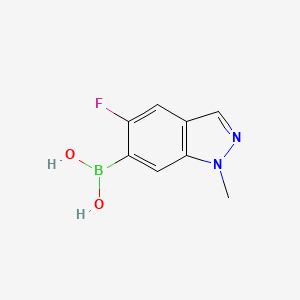

5-Fluoro-1-methyl-1H-indazole-6-boronic acid

Description

Properties

IUPAC Name |

(5-fluoro-1-methylindazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFN2O2/c1-12-8-3-6(9(13)14)7(10)2-5(8)4-11-12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIINILKOWIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)C=NN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-1-methyl-1H-indazole-6-boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid, a crucial building block in contemporary medicinal chemistry. The document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and explores its principal application in the synthesis of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. The significance of the fluorinated and methylated indazole scaffold in drug design, particularly for targeting kinases such as AXL and MER, is discussed in detail. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Emerging Importance of Indazole Scaffolds in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry. This scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Indazole-containing compounds have demonstrated efficacy as anti-inflammatory, antitumor, and anti-HIV agents, among others.[2] Their utility is further enhanced by the versatility of the indazole ring, which can be functionalized at multiple positions to modulate physicochemical properties and biological activity.

Within this class of compounds, 5-Fluoro-1-methyl-1H-indazole-6-boronic acid has emerged as a particularly valuable synthetic intermediate. Its strategic substitution with a fluorine atom, a methyl group, and a boronic acid moiety makes it an ideal component for the construction of complex bioactive molecules, most notably kinase inhibitors.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid is essential for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₈BFN₂O₂ | [5] |

| Molecular Weight | 193.97 g/mol | [5] |

| CAS Number | 2096331-06-3 | [5] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 397.7±52.0 °C (Predicted) | N/A |

| Density | 1.37±0.1 g/cm3 (Predicted) | N/A |

Note: Physical properties such as boiling point and density are predicted values and should be considered as estimates.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the hydroxyl protons of the boronic acid group. The coupling between the fluorine atom and adjacent protons would result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry would be instrumental in confirming the elemental composition. The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of boroxines (anhydrides) or other adducts.[1][6]

Synthesis of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid

A detailed, publicly available synthesis protocol for 5-Fluoro-1-methyl-1H-indazole-6-boronic acid is not explicitly documented in the reviewed literature. However, based on established synthetic methodologies for related indazole and boronic acid derivatives, a plausible multi-step synthetic route can be proposed. This proposed pathway provides a logical framework for its laboratory-scale preparation.

A potential synthetic route could commence from a suitably substituted aniline precursor, such as 3-fluoro-2-methylaniline.[3] The synthesis would likely involve the following key transformations:

-

Diazotization and Cyclization: Formation of the indazole ring system.

-

Halogenation: Introduction of a bromine or iodine atom at the 6-position of the indazole core, which will serve as a handle for the subsequent borylation step.

-

N-Methylation: Introduction of the methyl group at the N1 position of the indazole ring.

-

Borylation: Conversion of the halide at the 6-position to the boronic acid functionality, typically via a Miyaura borylation reaction.

The Role of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[7]

The boronic acid functionality of the molecule readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, coupling with various aryl or heteroaryl halides to generate more complex molecular architectures. This versatility makes it an invaluable tool in the construction of compound libraries for drug screening and in the synthesis of specific target molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized, representative protocol for the Suzuki-Miyaura coupling of an aryl halide with an indazole boronic acid. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization for different substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), 5-Fluoro-1-methyl-1H-indazole-6-boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable degassed solvent or solvent mixture (e.g., dioxane/water, DME, or toluene).

-

Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (typically 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole scaffold is a common feature in many clinically approved and investigational kinase inhibitors.[1]

5-Fluoro-1-methyl-1H-indazole-6-boronic acid is particularly well-suited for the synthesis of inhibitors targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[8] Overexpression and aberrant signaling of AXL and MER are associated with cancer progression, metastasis, and the development of drug resistance.[8][9]

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid contributes significantly to its utility in drug design:

-

Indazole Core: The indazole ring system can mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases.[5]

-

N-Methyl Group: The methyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the indazole ring. It also provides a vector for further chemical modification.

-

Fluorine Atom: The introduction of a fluorine atom can have several beneficial effects on the properties of a drug molecule.[8] These include:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the protein target, such as hydrogen bonding or dipole-dipole interactions.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact cell permeability and oral bioavailability.[10]

-

-

6-Boronic Acid Group: This functional group serves as a versatile handle for the introduction of various aryl and heteroaryl moieties through the Suzuki-Miyaura coupling, allowing for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity against the target kinase.

Conclusion

5-Fluoro-1-methyl-1H-indazole-6-boronic acid is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, incorporating key pharmacophoric elements such as the indazole core, a fluorine atom, and a methyl group, combined with the synthetic utility of the boronic acid moiety, makes it an indispensable tool for the development of novel therapeutics, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its critical role in the Suzuki-Miyaura cross-coupling reaction. As the demand for targeted therapies continues to grow, the importance of such well-designed chemical building blocks in accelerating the drug discovery process cannot be overstated.

References

- MySkinRecipes. (5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid.

- MySkinRecipes. 5-methyl-1H-indazol-6-yl-6-boronic acid.

- Fluorochem. 5-FLUORO-1-METHYL-1H-INDAZOL-6-YL-6-BORONIC ACID.

- Chemical Science. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.

- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- NIH.

- PubMed.

- PubMed. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing.

- Fluorochem. 5-FLUORO-1-METHYL-1H-INDAZOL-6-YL-6-BORONIC ACID.

- ACS Publications. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.

- Analytical Methods (RSC Publishing).

- PubMed. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment.

- ResearchGate. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.

- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- ResearchGate.

- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Edinburgh Research Explorer. AXL inhibitors in cancer: A Medicinal Chemistry Perspective.

- NIH. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment.

- ResearchGate.

- Justia Patents. New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)

- MedchemExpress.com. BPR5K230 | MER/AXL Inhibitor.

- NIH.

- PubMed Central.

- EPO.

- ResearchGate.

- Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.

- ChemicalBook. 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-methyl-1H-indazol-6-yl-6-boronic acid [myskinrecipes.com]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. (5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid [myskinrecipes.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Solvent Selection in Reactions Involving Indazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Solvent in Unlocking the Potential of Indazole Boronic Acids

Indazole scaffolds are privileged structures in medicinal chemistry and materials science, frequently serving as the core of a wide range of biologically active compounds and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the indazole nucleus, with indazole boronic acids being key building blocks in this endeavor.[2][3] However, the unique electronic properties of the indazole ring system introduce specific challenges that are not as prevalent with simpler aryl boronic acids. The presence of both an acidic N-H proton and a basic pyridine-type nitrogen atom can lead to catalyst inhibition and undesired side reactions.[4] Furthermore, indazole boronic acids, like many heteroaromatic boronic acids, are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the parent indazole and a reduction in the yield of the desired coupled product.[5][6]

The choice of solvent is not merely a matter of dissolution but a critical parameter that profoundly influences the reaction's kinetics, the stability of the catalyst, and the equilibrium between the desired productive catalytic cycle and off-cycle deactivating pathways.[7] This application note provides a detailed guide to understanding and optimizing solvent selection for reactions involving indazole boronic acids, with a focus on the widely used Suzuki-Miyaura cross-coupling. We will delve into the mechanistic rationale behind solvent choices, provide actionable protocols for solvent screening, and offer troubleshooting strategies for common issues encountered in the laboratory.

The Mechanistic Imperative: Why Solvent Choice is Paramount

The solvent's influence on the Suzuki-Miyaura catalytic cycle is multifaceted, impacting nearly every elementary step from oxidative addition to reductive elimination. For indazole boronic acids, the solvent's properties—polarity, proticity, and coordinating ability—directly address the inherent challenges of working with these substrates.

Solubility: The First Prerequisite

A successful reaction necessitates the dissolution of the indazole boronic acid, the coupling partner (typically an aryl or heteroaryl halide), the base, and the palladium catalyst. Insufficient solubility of any of these components can lead to a heterogeneous reaction mixture, resulting in poor reproducibility and low yields. Indazole boronic acids generally exhibit good solubility in polar solvents.[8]

-

Polar Aprotic Solvents: Solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently employed due to their ability to dissolve a wide range of organic substrates and palladium complexes.[2][7]

-

Biphasic Systems: A common and often highly effective approach involves a mixture of a water-miscible organic solvent (e.g., dioxane, THF) and an aqueous solution of an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[9][10] The aqueous phase is crucial for dissolving the base, which is often sparingly soluble in purely organic media.

Managing Protodeboronation: The Arch-Nemesis of Heteroaromatic Boronic Acids

Protodeboronation is a significant side reaction that plagues Suzuki-Miyaura couplings of many heteroaromatic boronic acids, including indazoles.[6] The presence of protic sources, such as water or alcohols, can facilitate the cleavage of the C-B bond, particularly under basic conditions.

-

Anhydrous Conditions: In cases where protodeboronation is particularly problematic, employing anhydrous solvents and bases can be highly beneficial.[11][12] This strategy minimizes the availability of protons that can lead to the undesired side reaction. However, the complete exclusion of water can sometimes slow down the desired coupling reaction, as water can play a beneficial role in the activation of the boronic acid.

-

Use of Boronic Esters: Converting the indazole boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly mitigate protodeboronation.[13] These esters are generally more robust and less prone to premature cleavage. The choice of solvent for reactions involving boronate esters still requires careful consideration to ensure efficient transmetalation.

Catalyst Stability and Activity: The Heart of the Reaction

The solvent can influence the stability and activity of the palladium catalyst in several ways:

-

Coordination: Solvents can coordinate to the palladium center, influencing its electronic properties and steric environment. This can affect the rates of oxidative addition and reductive elimination.

-

Stabilization of Catalytic Species: The solvent can help to stabilize the active Pd(0) species and prevent its aggregation into inactive palladium black.

-

Influence on Ligand Exchange: The solvent can play a role in the exchange of ligands on the palladium center, which is a crucial part of the catalytic cycle.

The Role of Water: A Double-Edged Sword

As mentioned, water is a common component of solvent systems for Suzuki-Miyaura reactions. Its role is complex and can be both beneficial and detrimental.

-

Benefits:

-

Base Solubility: Water is an excellent solvent for many inorganic bases, ensuring their availability in the reaction mixture.[10]

-

Boronate Formation: Water can facilitate the formation of the active boronate species (RB(OH)₃⁻), which is believed to undergo transmetalation more readily than the neutral boronic acid.[10]

-

-

Drawbacks:

-

Protodeboronation: As a protic solvent, water is a primary contributor to protodeboronation.[5]

-

Catalyst Decomposition: In some cases, water can contribute to the decomposition of the palladium catalyst.

-

The optimal amount of water is therefore a critical parameter to be determined experimentally for each specific reaction.

Visualizing the Solvent Selection Workflow

The following flowchart illustrates a logical workflow for selecting and optimizing a solvent system for a Suzuki-Miyaura reaction involving an indazole boronic acid.

Caption: A decision-making workflow for solvent selection in indazole boronic acid Suzuki-Miyaura couplings.

Data Presentation: A Comparative Overview of Common Solvents

The following table summarizes the properties of commonly used solvents in Suzuki-Miyaura reactions and their implications for couplings with indazole boronic acids.

| Solvent System | Typical Composition | Key Properties | Advantages for Indazole Boronic Acids | Potential Drawbacks |

| Dioxane/Water | 3:1 to 5:1 (v/v) | Polar, biphasic | Excellent for dissolving inorganic bases; often promotes high reaction rates. | Can lead to significant protodeboronation. |

| THF/Water | 3:1 to 5:1 (v/v) | Polar, biphasic | Good general-purpose solvent system; THF is less prone to peroxide formation than dioxane. | Lower boiling point may limit reaction temperature. |

| DME | Anhydrous | Polar aprotic | Can be used under anhydrous conditions to minimize protodeboronation. | May not be as effective at dissolving some inorganic bases. |

| Toluene | Anhydrous | Nonpolar | Useful for anhydrous reactions; can sometimes suppress side reactions. | Poor solubility of polar reagents, including the boronic acid and base. |

| 2-Methyl-THF | Anhydrous or with water | Greener alternative to THF | Can be used in both anhydrous and biphasic systems. | May require optimization for specific substrates. |

| t-Amyl Alcohol | Anhydrous or with water | Polar protic | Can be an effective "green" solvent for some couplings. | As a protic solvent, it can contribute to protodeboronation. |

Experimental Protocols: A Starting Point for Optimization

The following protocols provide a general starting point for the Suzuki-Miyaura coupling of an indazole boronic acid with an aryl bromide. Note: These are generalized procedures and will likely require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Biphasic Solvent System

This protocol is a good starting point for many indazole boronic acid couplings, balancing the benefits of an aqueous base with a water-miscible organic solvent.

Materials:

-

Indazole boronic acid (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add the indazole boronic acid, aryl bromide, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert atmosphere three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions

This protocol is recommended when protodeboronation is a significant issue. Using a boronate ester instead of a boronic acid is often advantageous under these conditions.

Materials:

-

Indazole boronic acid pinacol ester (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos, 2-5 mol%)

-

Anhydrous base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-dioxane or toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel equipped with a magnetic stir bar, add the indazole boronic acid pinacol ester, aryl bromide, palladium catalyst, phosphine ligand, and anhydrous base under an inert atmosphere.

-

Add anhydrous solvent via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Poor solubility of reactants- Catalyst inhibition by the indazole | - Use a fresh batch of catalyst- Screen alternative solvents or solvent mixtures- Increase reaction temperature- Screen different palladium catalysts and ligands |

| Significant Protodeboronation | - Presence of excess water or other protic sources- High reaction temperature or prolonged reaction time | - Use anhydrous solvents and reagents- Switch to a boronate ester- Reduce the amount of water in biphasic systems- Lower the reaction temperature and monitor carefully |

| Formation of Homocoupled Byproducts | - Catalyst decomposition- Presence of oxygen | - Ensure the reaction is run under a strictly inert atmosphere- Use fresh, degassed solvents- Screen different ligands that may stabilize the catalyst |

Conclusion: A Rational Approach to Solvent Selection

The successful application of indazole boronic acids in modern organic synthesis, particularly in the context of the Suzuki-Miyaura cross-coupling, is critically dependent on a rational and systematic approach to solvent selection. There is no single "best" solvent; the optimal choice will depend on the specific substrates, catalyst system, and desired reaction outcome. By understanding the underlying mechanistic principles—solubility, the mitigation of protodeboronation, and catalyst stabilization—researchers can make informed decisions to maximize the efficiency and robustness of their synthetic transformations. The protocols and guidelines presented in this application note provide a solid foundation for the development of successful and scalable reactions involving this important class of heterocyclic building blocks.

References

-

ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

- Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619.

- Guild, C., & Zhang, S. L. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- Di Mauro, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9449-9461.

- Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.

- Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. SYNLETT, 2009(4), 615-619.

- Langle, S., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 19(19), 4246-4250.

- Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(34), 24593-24610.

- Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.

- National Center for Biotechnology Information. (n.d.). Solvent Effects in Boronic Acid-Diol Binding. PubMed.

- National Center for Biotechnology Information. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.

- National Center for Biotechnology Information. (2018).

- National Center for Biotechnology Information. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.

- National Center for Biotechnology Information. (2022).

- Royal Society of Chemistry. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443.

- Royal Society of Chemistry. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(22), 5783-5788.

- Han, Y., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(19), 5036-5039.

- ResearchGate. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). Boric acid solubility in different solvents (Ullmann's 2006).

- Denmark, S. E., & Regens, C. S. (2008). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Accounts of Chemical Research, 41(11), 1486-1499.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalysisconsulting.co.uk [catalysisconsulting.co.uk]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 915411-01-7: 1H-indazol-7-ylboronic acid | CymitQuimica [cymitquimica.com]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 5-Fluoro-1-methyl-1H-indazole-6-boronic acid is a key building block in the synthesis of various pharmaceutical agents, particularly in the development of targeted therapies.[1][2] Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) data for 5-Fluoro-1-methyl-1H-indazole-6-boronic acid, alongside a comparative analysis with structurally related alternatives. We will delve into the rationale behind spectral assignments, supported by established principles of NMR spectroscopy and data from analogous compounds.

The Indispensable Role of NMR in Characterizing Indazole Boronic Acids

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For substituted indazole boronic acids, a multi-nuclear NMR approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for complete characterization. Each nucleus provides a unique window into the molecular structure, confirming the connectivity of atoms and revealing subtle electronic effects of the substituents.[3][4] One-dimensional ¹H NMR is often the first step, providing information on the number and environment of protons.[5] However, for complex structures like our target molecule, heteronuclear experiments are crucial for definitive assignments.

Predicted NMR Data for 5-Fluoro-1-methyl-1H-indazole-6-boronic acid

In the absence of publicly available experimental spectra for 5-Fluoro-1-methyl-1H-indazole-6-boronic acid, we present a high-quality predicted dataset. These predictions are based on established substituent effects on the indazole core and known chemical shift ranges for arylboronic acids and fluoroaromatic compounds.

Table 1: Predicted NMR Data for 5-Fluoro-1-methyl-1H-indazole-6-boronic acid

| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| ¹H | H-3 | ~8.0 | s | - | The indazole H-3 proton typically resonates downfield. |

| H-4 | ~7.5 | d | ³J(H,F) ≈ 8-10 | The ortho coupling to the fluorine atom will result in a doublet. | |

| H-7 | ~7.9 | s | - | This proton is adjacent to the nitrogen and in a deshielded environment. | |

| N-CH₃ | ~4.1 | s | - | Typical chemical shift for an N-methyl group on a heterocyclic ring. | |

| B(OH)₂ | ~8.3 | br s | - | The boronic acid protons are often broad and exchange with residual water. | |

| ¹³C | C-3 | ~135 | d | ⁴J(C,F) ≈ 3-5 | |

| C-3a | ~125 | d | ²J(C,F) ≈ 20-25 | ||

| C-4 | ~110 | d | ²J(C,F) ≈ 20-25 | ||

| C-5 | ~160 | d | ¹J(C,F) ≈ 240-260 | The carbon directly attached to fluorine will show a large one-bond coupling constant. | |

| C-6 | ~115 (ipso) | br | - | The carbon bearing the boronic acid group is often broad and may be difficult to observe. | |

| C-7 | ~122 | s | - | ||

| C-7a | ~140 | d | ³J(C,F) ≈ 8-10 | ||

| N-CH₃ | ~35 | s | - | ||

| ¹⁹F | 5-F | ~ -115 to -125 | s | - | The chemical shift is influenced by the electronic environment of the indazole ring. |

| ¹¹B | B(OH)₂ | ~28-32 | br s | - | Typical for sp²-hybridized arylboronic acids. The signal is often broad due to quadrupolar relaxation. |

Comparative NMR Analysis with Alternative Indazole Boronic Acids

To better understand the spectral features of our target compound, a comparison with structurally related molecules is invaluable. We will consider two key alternatives: 1-methyl-1H-indazole-6-boronic acid (lacking the fluorine substituent) and 5-fluoro-1H-indazole (lacking the methyl and boronic acid groups).

Table 2: Comparative ¹H and ¹³C NMR Data

| Compound | Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Differences and Rationale |

| 5-Fluoro-1-methyl-1H-indazole-6-boronic acid (Predicted) | H-4 | ~7.5 (d) | ~110 (d) | The fluorine at C-5 exerts a strong electron-withdrawing effect, influencing the chemical shifts of neighboring nuclei. The ortho H-4 proton is shifted upfield relative to the H-5 in the non-fluorinated analog and shows a characteristic ³J(H,F) coupling. The C-4 and C-5 carbons show significant changes in chemical shift and exhibit C-F coupling. |

| H-7 | ~7.9 (s) | ~122 (s) | ||

| 1-Methyl-1H-indazole-6-boronic acid [6][7][8] | H-5 | ~7.7 | ~123 | In the absence of the fluorine atom, the H-5 proton resonates in a typical aromatic region. The chemical shifts of the other protons and carbons are also influenced by the lack of the electronegative fluorine. |

| H-7 | ~8.1 | ~121 | ||

| 5-Fluoro-1H-indazole [1] | H-4 | ~7.3 (dd) | ~108 (d) | The absence of the N-methyl and C-6 boronic acid groups leads to different electronic distribution and thus different chemical shifts. The H-4 proton in this case is coupled to both the fluorine and the H-6 proton. The presence of the N-H proton (typically broad and downfield) is a key distinguishing feature. |

| H-6 | ~7.1 (dd) | ~112 (d) | ||

| H-7 | ~7.6 (d) | ~119 (d) |

The presence of the fluorine atom at the 5-position in our target molecule has a profound and predictable effect on the NMR spectra. In the ¹H NMR, the most notable feature is the doublet for H-4 due to coupling with the fluorine. In the ¹³C NMR, the C-5 signal will appear as a doublet with a large ¹J(C,F) coupling constant, which is a definitive indicator of the fluorine's position. The ¹⁹F NMR will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an indazole ring. The ¹¹B NMR will exhibit a broad singlet in the region typical for arylboronic acids, confirming the presence of the boronic acid moiety.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is critical for accurate structural analysis. The following is a generalized protocol for the characterization of substituted indazole boronic acids.

1. Sample Preparation:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective solvent for this class of compounds due to its excellent dissolving power. For ¹¹B NMR, it is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.

-

Concentration: A concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹³C NMR. For less sensitive nuclei like ¹¹B, a higher concentration may be necessary.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used for ¹H and ¹³C NMR.

2. NMR Instrument Parameters:

-

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

¹⁹F NMR: A simple one-pulse experiment is typically used. Proton decoupling can simplify the spectrum by removing H-F couplings.[9][10]

-

¹¹B NMR: A one-pulse experiment with a short acquisition time and a large spectral width is generally employed. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.

Figure 1: A generalized workflow for the NMR analysis of substituted indazole boronic acids.

Causality Behind Experimental Choices

The choice of a comprehensive multi-nuclear NMR approach is dictated by the complexity of the target molecule. While ¹H NMR provides a good initial overview, the overlapping signals in the aromatic region and the presence of heteronuclei necessitate further experiments. ¹³C NMR is essential for confirming the carbon skeleton and the positions of substituents. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and environment of the fluorine atom.[11] Finally, ¹¹B NMR provides direct evidence for the boronic acid functionality. The selection of DMSO-d₆ as the solvent is strategic; it not only solubilizes the compound but also allows for the observation of exchangeable protons like those of the boronic acid.

Trustworthiness Through Self-Validating Systems

The combination of one-dimensional and, where necessary, two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) creates a self-validating system. For instance, an HMBC experiment can show long-range correlations between the N-methyl protons and the indazole ring carbons, confirming the position of the methyl group. Similarly, correlations between the aromatic protons and the fluorinated carbon in an HSQC or HMBC spectrum can definitively establish the fluorine's location. The consistency of the data across all these experiments provides a high degree of confidence in the final structural assignment.

Conclusion

The structural integrity of building blocks like 5-Fluoro-1-methyl-1H-indazole-6-boronic acid is fundamental to the success of drug discovery programs. This guide has provided a detailed, predicted NMR dataset for this important compound, contextualized by a comparative analysis with relevant alternatives. By understanding the influence of each substituent on the NMR spectra and employing a robust, multi-nuclear experimental approach, researchers can confidently verify the structure and purity of their materials, ensuring the reliability of their subsequent synthetic endeavors.

References

-

ResearchGate. (2025). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Retrieved from [Link]

-

Boron Molecular. (n.d.). 5-methyl-1H-indazole-6-boronic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

-

Jabloski, C. V., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Journal Name]. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

Uddin, M. J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

-

Lesot, P., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Oakwood Chemical. (n.d.). 1-Methyl-1H-indazole-6-boronic acid. Retrieved from [Link]

-

MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. Available from: [Link]

-

PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]

-

Graether, S. P., et al. (2006). A 1H/19F minicoil NMR probe for solid-state NMR: application to 5-fluoroindoles. Journal of Magnetic Resonance. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

Practical Fragments. (2012). 19F NMR...Just Like 1H NMR. Retrieved from [Link]

-

da Silva, F. F., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available from: [Link]

-

Doi, H., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. Available from: [Link]

-

Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-Methyl-1H-indazole-6-boronic acid [oakwoodchemical.com]

- 8. 1-メチル-1H-インダゾール-6-ボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Practical Fragments: 19F NMR...Just Like 1H NMR [practicalfragments.blogspot.com]

A Comparative Guide to the LC-MS Characterization of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid

Introduction: The Significance of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid in Modern Drug Discovery

5-Fluoro-1-methyl-1H-indazole-6-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural motifs—a fluorinated indazole core coupled with a reactive boronic acid group—make it a valuable precursor in the synthesis of complex organic molecules, particularly in the development of targeted therapies.[1][2] The indazole scaffold is a well-established pharmacophore, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[2][3] The fluorine substitution can further enhance metabolic stability and binding affinity of the final drug candidate.

Given its pivotal role in pharmaceutical synthesis, the robust and accurate characterization of this intermediate is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone analytical technique for this purpose, offering the requisite sensitivity and selectivity to confirm identity, assess purity, and quantify the analyte in complex matrices.[4] This guide provides an in-depth comparison of strategic LC-MS methodologies for the characterization of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid, grounded in first principles and supported by experimental data. We will explore the causal relationships behind methodological choices, ensuring a self-validating approach to protocol development.

The Analytical Challenge: Understanding the Physicochemical Properties of the Analyte

The molecular structure of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid dictates the analytical strategy. Key considerations include its polarity, ionization potential, and inherent stability. Boronic acids are known to be challenging analytes due to their propensity to undergo dehydration to form cyclic anhydrides (boroxines) and their potential for complex formation.[5] Furthermore, the amphiphilic nature of the molecule, possessing both a hydrophobic indazole ring and a hydrophilic boronic acid group, necessitates careful selection of chromatographic conditions.

Methodology Comparison: Reversed-Phase vs. Hydrophilic Interaction Liquid Chromatography (HILIC)

The choice of chromatographic separation mode is the most critical decision in developing a robust LC-MS method for this analyte. We will compare two orthogonal approaches: Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Liquid Chromatography (RPLC): The Workhorse Approach

RPLC is the default starting point for the analysis of many small organic molecules due to its robustness and wide applicability. For 5-Fluoro-1-methyl-1H-indazole-6-boronic acid, a C18 stationary phase is a logical choice.

-

Column: A high-purity silica C18 column is selected to minimize secondary interactions with the boronic acid group. Modern columns with advanced surface technologies can further mitigate interactions with metal surfaces, which is beneficial for acidic compounds.

-

Mobile Phase: The pH of the mobile phase is a critical parameter. At acidic pH, the boronic acid group (pKa ~8.3-8.8) will be protonated and neutral, leading to better retention on a nonpolar stationary phase. Conversely, at neutral or basic pH, the boronic acid will be deprotonated and negatively charged, resulting in reduced retention. We will compare acidic and basic mobile phase conditions.

-

Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique. Given the presence of the indazole nitrogen atoms, positive ion mode ([M+H]⁺) is expected to be efficient under acidic conditions. In basic conditions, the deprotonated boronic acid will readily form a negative ion ([M-H]⁻).[3][6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues, the community, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.

The core principle is straightforward: 5-Fluoro-1-methyl-1H-indazole-6-boronic acid and its containers must be treated as hazardous waste. The procedures outlined below are designed to comply with major regulatory frameworks such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may be proprietary to the supplier, we can infer its hazard profile from closely related structural analogs like 1-methylindazole-6-boronic acid and other fluorinated indazoles.[1][2] The consensus from these related compounds points to a consistent set of risks.

The primary hazards associated with this class of compounds necessitate their classification as hazardous waste.[2][3] Ingestion, inhalation of dust, or contact with skin and eyes can lead to adverse health effects.[2][4] The boronic acid functional group itself is a weak acid, but its reactivity and the biological activity of the indazole core demand cautious handling.[5]

| Hazard Classification | Description | Rationale & Implication for Disposal |

| Acute Toxicity, Oral | Harmful if swallowed.[2][3][4] | Prevents accidental poisoning. Waste must be securely contained to prevent entry into the environment or accidental ingestion by wildlife. |

| Skin Irritation | Causes skin irritation.[2][3][4] | Requires the use of appropriate gloves and a lab coat to prevent chemical burns or dermatitis. All contaminated PPE is also considered hazardous waste. |

| Serious Eye Irritation | Causes serious eye irritation.[2][3] | Mandates the use of safety goggles or a face shield. Direct contact can cause significant and potentially lasting eye damage. |

| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[2][3] | All transfers of solid waste should be conducted in a well-ventilated area or a fume hood to minimize dust generation.[1][6] |

The Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the validated, compliant procedure for managing 5-Fluoro-1-methyl-1H-indazole-6-boronic acid from the point of generation to its final removal by a certified waste handler.

Step 1: Immediate Segregation at the Point of Generation

Action: As soon as the material is designated as waste (e.g., residual material, contaminated consumables), it must be segregated from non-hazardous and other incompatible waste streams.

Causality: Boronic acids and their derivatives are incompatible with strong oxidizing agents and strong acids.[4] Improper mixing can lead to exothermic reactions or the release of hazardous gases. Segregation is a foundational principle of chemical safety and regulatory compliance to prevent such events.[7]

Step 2: Personal Protective Equipment (PPE)

Action: Before handling the waste, don the following minimum PPE:

-

Gloves: Nitrile or other chemically resistant gloves.

-

Eye Protection: Safety glasses with side shields or, preferably, safety goggles.

-

Body Protection: A standard laboratory coat.

Causality: This PPE ensemble creates a necessary barrier to prevent the skin, eye, and respiratory irritation identified in the hazard profile.[2][4] It is your primary defense against accidental exposure during waste consolidation and handling.

Step 3: Proper Containerization

Action:

-

Select a waste container that is chemically compatible (e.g., High-Density Polyethylene - HDPE), in good condition, and has a secure, leak-proof screw-top cap.[8]

-

For liquid waste solutions containing the compound, leave at least 5-10% of the container volume as headspace.[8]

-

Place a "Hazardous Waste" label on the container before adding any waste.

Causality: The container is the primary tool for containment. A compatible material prevents degradation of the container itself. The headspace is a critical safety feature that allows for vapor expansion with temperature fluctuations, preventing pressure buildup and potential rupture.[8]

Step 4: Accurate and Compliant Labeling

Action: On the hazardous waste label, clearly write the following information in indelible ink:

-

The words "Hazardous Waste"

-

The full, unabbreviated chemical name: "5-Fluoro-1-methyl-1H-indazole-6-boronic acid"

-

List any solvents or other chemicals mixed with the waste.

-

The date when the first drop of waste was added (the "Accumulation Start Date").

Causality: Federal and local regulations (like the EPA's RCRA) mandate precise labeling.[9] This information is vital for the safety of everyone who will handle the container and for the final disposal facility to process the waste correctly. The accumulation date is tracked to ensure compliance with on-site storage time limits.[10]

Step 5: On-Site Accumulation and Storage

Action:

-

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[8] This area must be at or near the point of waste generation.

-

Ensure the SAA is away from drains and incompatible materials.[1]

-

Keep the container closed at all times, except when adding waste.[11]

Causality: SAAs are a regulatory concept designed to allow for the safe collection of waste in a laboratory without requiring a full-scale storage permit.[8] Keeping containers closed prevents the release of vapors and protects the lab environment.

Step 6: Arranging Final Disposal

Action:

-

Do NOT attempt to neutralize the waste unless it is part of a small-scale, validated laboratory workup procedure and permitted by your institution's Environmental Health & Safety (EHS) department.[5]

-

Do NOT dispose of this chemical down the drain or in the regular trash.[1][12]

-

Contact your organization's EHS department to schedule a pickup. They will work with a licensed and certified hazardous waste disposal contractor.

Causality: The final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals at permitted facilities.[2][11] This ensures the material is incinerated or treated in an environmentally sound manner, tracked by a "cradle-to-grave" manifest system as required by the EPA.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid.

Caption: Disposal workflow for 5-Fluoro-1-methyl-1H-indazole-6-boronic acid.

Emergency Procedures: Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

-

Inhalation (of dust): Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

-

Small Spill (Solid): Carefully sweep up the material without creating dust and place it into a labeled hazardous waste container for disposal.[1][2]

-

Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a labeled hazardous waste container. Ventilate the area.

By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety and environmental stewardship, building trust in our scientific community's ability to manage complex materials responsibly from discovery through disposal.

References

-

Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. [Link]

-

US Ecology. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

-

The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

-

MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

-

AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. [Link]

-

U.S. Chemical Safety and Hazard Investigation Board. (2024). OSHA Requirements for Hazardous Chemical Storage. [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. laballey.com [laballey.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. ushazmatstorage.com [ushazmatstorage.com]

- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Guide to the Safe Handling of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Fluoro-1-methyl-1H-indazole-6-boronic acid (CAS No: 2096331-06-3).[1] As a specialized reagent in medicinal chemistry and organic synthesis, understanding its hazard profile and implementing rigorous safety protocols are paramount to ensuring a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your research endeavors.

Hazard Profile: An Evidence-Based Assessment

Expected Hazards:

-

Skin Irritation (H315): Boronic acids are known to be irritating to the skin.[2] Prolonged contact can lead to redness, itching, and inflammation.

-

Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation and potential damage.[2]

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[2]

-

Harmful if Swallowed (H302), in Contact with Skin (H312), or if Inhaled (H332): Based on the hazard codes for the closely related (5-Fluoro-1H-indazol-6-yl)boronic acid, it is prudent to assume this compound is harmful through multiple exposure routes.

The presence of the fluorine atom can also introduce additional toxicological considerations. While the carbon-fluorine bond is generally stable, certain fluorinated organic compounds have been associated with toxicity.[3] Therefore, treating this compound with a high degree of caution is the most responsible approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure and mitigate the risks outlined above.[4] The following table summarizes the recommended PPE for handling 5-Fluoro-1-methyl-1H-indazole-6-boronic acid.

| Body Part | Required PPE | Rationale and Specifications |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and absorption.[5] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |

| Eyes/Face | Safety goggles with side shields or a full-face shield | To protect against dust particles and chemical splashes.[6] A face shield is recommended when handling larger quantities or when there is a significant splash risk. |

| Body | Laboratory coat | To protect skin and personal clothing from contamination.[5] |

| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask for low-level exposure; a respirator with an organic vapor cartridge for higher-level exposure or when generating aerosols) | To prevent inhalation of the powdered compound. The choice of respirator should be based on a risk assessment of the specific procedure.[6][7] |

dot

Caption: PPE selection is based on a thorough risk assessment of the handling task.

Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safe Handling

Adherence to well-defined SOPs is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment.

3.1. Preparation and Weighing:

-

Work in a Controlled Environment: All handling of solid 5-Fluoro-1-methyl-1H-indazole-6-boronic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Designate a Handling Area: Cordon off a specific area within the fume hood for weighing and handling to prevent cross-contamination.

-

Use Appropriate Tools: Employ spatulas and weighing paper for transfers. Avoid creating dust clouds by handling the material gently.

-

Tare and Weigh: Tare the balance with the receiving vessel. Carefully add the desired amount of the compound, minimizing any spills.

-

Clean Up Immediately: Any spills should be cleaned up immediately using a dampened paper towel (for small spills) or an appropriate absorbent material. Dispose of cleaning materials as hazardous waste.

3.2. Reaction Setup and Execution:

-

Vessel Selection: Choose a reaction vessel that is appropriate for the scale of the reaction and the anticipated conditions.

-

Solvent Addition: Add solvents slowly to the solid to avoid splashing.

-

Inert Atmosphere: Many boronic acids are stable in air, but for sensitive reactions, an inert atmosphere (e.g., nitrogen or argon) may be required.[9]

-

Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Monitor the reaction temperature closely.

-

Monitoring the Reaction: Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor the progress of the reaction.

3.3. Work-up and Purification:

-

Quenching: If the reaction mixture contains reactive reagents, quench them carefully before work-up. This should be done in the fume hood.

-

Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.

-

Purification: If chromatography is used, pack and run the column in a well-ventilated area.

dot

Caption: A streamlined workflow for handling 5-Fluoro-1-methyl-1H-indazole-6-boronic acid.

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure, a swift and appropriate response is critical.[10]

| Exposure Route | Immediate Action | Follow-up |

| Inhalation | Move the affected individual to fresh air immediately.[8][11] | If breathing is difficult, administer oxygen (if trained to do so). Seek immediate medical attention.[8] |

| Skin Contact | Remove contaminated clothing immediately.[11][12] Flush the affected area with copious amounts of water for at least 15 minutes.[8][13] | Wash the area with soap and water. Seek medical attention if irritation persists.[11] |

| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][11] | Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water.[8] | If the person is conscious, have them drink 2-4 cupfuls of water.[8] Seek immediate medical attention.[14] |

dot

Caption: A decision tree for immediate actions following an exposure incident.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[15]

5.1. Waste Segregation and Collection:

-

Solid Waste: All solid waste contaminated with 5-Fluoro-1-methyl-1H-indazole-6-boronic acid, including weighing paper, gloves, and absorbent materials from spills, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[15]

-

Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.[15]

5.2. Disposal Method:

-

Consult Local Regulations: All chemical waste disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

-

Hazardous Waste Landfill: For fluorinated compounds, disposal in a hazardous waste landfill with extensive environmental controls is a common practice.[16]

-

Incineration: High-temperature incineration may be a suitable disposal method for some organic compounds, but the potential for the formation of harmful byproducts from fluorinated materials must be considered. Your EHS office will determine the appropriate final disposal method.

Important Note: Do not dispose of this compound down the drain.

Conclusion: A Commitment to Safety

The responsible use of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid requires a comprehensive understanding of its potential hazards and a steadfast commitment to safe laboratory practices. By implementing the guidelines outlined in this document, researchers can mitigate risks and foster a secure environment for scientific discovery. Always prioritize safety, and when in doubt, consult your institution's safety professionals.

References

- Benchchem.

- Cole-Parmer. (2008). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.

- GOV.UK. (2024, October 10).

- BLD Pharmatech. (n.d.). Safety Data Sheet - (1-Ethyl-1H-indazol-5-yl)boronic acid.

- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

- PubMed. (1986, March 30). Inhalation toxicity studies with boron trifluoride.

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-6-boronic acid ≥ 95%.

- Environmental Health and Safety, University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills.

- ACS Publications. (2015, November 14).

- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.

- DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.

- PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Lead Sciences. (n.d.). (5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid.

- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.

- Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.

- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.

- US EPA. (2025, September 22).

- Organic Chemistry Portal. (n.d.).

- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.

- NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards.

- LookChem. (n.d.). Cas 915411-01-7,1H-INDAZOL-7-YL BORONIC ACID.

- PMC - NIH. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.

- Euralarm. (2025, June 16). Guidance on Fluorinated gases (F-gas)

- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

- 5-methyl-1H-indazole-6-boronic acid, hydrochloride salt. (n.d.).

- PMC - NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.

- UL Solutions. (2024, February 20).

- Frontier Specialty Chemicals. (n.d.). 1-Methyl-1H-indazole-6-boronic acid.

- White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.

- BLD Pharm. (n.d.). 1150114-80-9|1-Methyl-1H-indazole-6-boronic Acid.

Sources

- 1. (5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid - Lead Sciences [lead-sciences.com]

- 2. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]

- 5. sams-solutions.com [sams-solutions.com]

- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 7. hazmatschool.com [hazmatschool.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. gov.uk [gov.uk]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mcfenvironmental.com [mcfenvironmental.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.